5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is not explicitly detailed in the available literature. However, the synthesis of similar compounds often involves reactions such as amide bond formation, esterification, and nucleophilic substitution34.
Molecular Structure Analysis
The molecular structure of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is not explicitly detailed in the available literature. However, the compound likely contains functional groups such as an amide, a carboxylic acid, and a chloro-substituted aromatic ring1.
Chemical Reactions Analysis
Specific chemical reactions involving 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid are not detailed in the available literature. However, similar compounds can undergo a variety of reactions, including nucleophilic substitution, condensation, and redox reactions3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid are not explicitly detailed in the available literature. However, similar compounds often have properties such as solubility in polar solvents, high melting points, and crystalline structures5.
Scientific Research Applications
Synthesis and Isotopic Enrichment
5-Amino-4-oxopentanoic acid, closely related to 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, serves as a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme, which are essential in processes such as photosynthesis and oxygen transport. A method for preparing isotopomers of 5-aminolevulinic acid with high isotopic enrichment was developed, demonstrating the compound's significance in scientific research involving metabolic and enzymatic studies (Shrestha‐Dawadi & Lugtenburg, 2003).
Chemical Synthesis
The chemical synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid showcases the compound's versatility in chemical research and its potential as a building block for more complex molecules (Yuan, 2006).
Structural Analysis
Studies on the synthesis and structural analysis of related compounds, such as (4E)‐N‐(4‐chlorophenyl)‐5‐substituted‐2‐diazo‐3‐oxopent‐4‐enoic Acid Amides, provide insights into the structural characteristics and potential reactivity of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid derivatives. Such research contributes to the development of new materials and compounds with specific chemical and physical properties (Dong, Wang, & Jin, 2005).
Biological Activity Exploration
The exploration of the biological activities of similar compounds, such as the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, opens new avenues for the use of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid in medicinal chemistry and drug development (Sah, Bidawat, Seth, & Gharu, 2014).
Pharmacological Characterization
The pharmacological characterization of homobaclofen, a homologue of baclofen and structurally similar to 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, provides insights into the compound's potential interactions with GABA(B) receptors, indicating its relevance in neuroscience research and the development of therapeutic agents (Jensen, Madsen, Krogsgaard‐Larsen, & Bräuner‐Osborne, 2001).
Safety And Hazards
Specific safety and hazard information for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is not available in the literature. However, similar compounds often require safe handling practices to avoid risks such as skin and eye irritation, inhalation hazards, and environmental toxicity6.
Future Directions
The future directions for research on 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid are not explicitly detailed in the available literature. However, potential areas of interest could include the development of more efficient synthesis methods, exploration of potential therapeutic applications, and investigation of the compound’s interactions with biological targets78.
properties
IUPAC Name |
5-(4-chloroanilino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMQLBWGBGYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354183 | |
Record name | 5-(4-Chloroanilino)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid | |
CAS RN |
40828-92-0 | |
Record name | 5-(4-Chloroanilino)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLOROPHENYL)GLUTARAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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